molecular formula C13H18Cl3NO B3229853 4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1289388-08-4

4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride

Cat. No.: B3229853
CAS No.: 1289388-08-4
M. Wt: 310.6 g/mol
InChI Key: ZCMYXMRLPFPXBO-UHFFFAOYSA-N
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Description

4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative substituted with a 2,5-dichlorobenzyloxymethyl group. Its molecular structure includes a piperidine ring (a six-membered amine heterocycle) functionalized with a benzyl ether moiety bearing two chlorine atoms at the 2- and 5-positions of the aromatic ring. The compound is available as a hydrochloride salt, enhancing its stability and solubility in polar solvents.

The compound is listed as discontinued in commercial catalogs , limiting its current availability for research or industrial applications.

Properties

IUPAC Name

4-[(2,5-dichlorophenyl)methoxymethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-12-1-2-13(15)11(7-12)9-17-8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMYXMRLPFPXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2,5-dichloro-benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride 2,5-Dichloro-benzyloxymethyl C₁₃H₁₆Cl₂NO₂•HCl Not explicitly stated Discontinued; potential intermediate in medicinal chemistry
(2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride (CAS 1261233-70-8) 2,5-Dichloro-benzyl directly attached to piperidine C₁₂H₁₅Cl₂N₂•HCl 304.63 High structural similarity; used in pharmaceutical research
1-(2,5-Dichlorobenzyl)piperidin-4-amine hydrochloride (CAS 1261234-89-2) 2,5-Dichlorobenzyl and amine group on piperidine C₁₂H₁₅Cl₂N₂•HCl 304.63 Similar to CAS 1261233-70-8; high similarity score (1.00)
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0) Diphenylmethoxy group C₁₈H₂₁NO•HCl 303.83 Higher hydrophobicity; limited toxicity data; used in organic synthesis
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride Dichloro-dimethylphenoxyethyl chain C₁₆H₂₂Cl₂NO•HCl 362.72 Extended alkyl chain; likely lower solubility in water
Paroxetine Hydrochloride (CAS 78246-49-8) Fluorophenyl and benzodioxol groups C₁₉H₂₀FNO₃•HCl 365.83 FDA-approved SSRI; complex pharmacological activity

Physicochemical and Pharmacological Differences

  • Hydrophobicity :

    • The dichlorobenzyl group in this compound increases hydrophobicity compared to unsubstituted piperidine derivatives. However, it is less hydrophobic than 4-(Diphenylmethoxy)piperidine hydrochloride, which contains two phenyl groups .
    • Paroxetine hydrochloride, with a fluorophenyl and benzodioxol group, exhibits balanced lipophilicity suitable for blood-brain barrier penetration .
  • Toxicity and Regulatory Status: Limited toxicological data are available for this compound. In contrast, Paroxetine hydrochloride has well-documented acute toxicity (LD₅₀ in rodents: 500 mg/kg) and is regulated under pharmaceutical safety guidelines . 4-(Diphenylmethoxy)piperidine hydrochloride lacks specific toxicity data, but its environmental impact is flagged as understudied .
  • Applications :

    • The discontinued status of this compound suggests it may have been explored as a synthetic intermediate or a candidate for structure-activity relationship (SAR) studies .
    • Paroxetine hydrochloride is clinically used for depression/anxiety, highlighting the pharmacological relevance of piperidine scaffolds with aromatic substitutions .

Regulatory and Commercial Considerations

  • Paroxetine hydrochloride is strictly regulated under FDA and pharmacopeial standards (USP) for purity and stability .
  • Market Availability :

    • Several analogs, such as 1-(2,5-Dichlorobenzyl)piperidin-4-amine hydrochloride, remain available for research, whereas this compound is discontinued .

Biological Activity

Overview

4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its dichlorobenzyl substituent, is being investigated for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

  • Molecular Formula : C13H17Cl2N
  • Molecular Weight : 270.19 g/mol
  • CAS Number : 1289388-06-2

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine under basic conditions. The intermediate formed is then reduced to yield the final product. This synthetic route highlights the compound's accessibility for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The exact mechanism remains to be fully elucidated, but preliminary studies suggest potential applications in treating diseases associated with these targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, similar piperidine derivatives have shown minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 0.5 to 4 μg/mL, demonstrating their potential as antitubercular agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential. Below is a table summarizing the biological activities of selected piperidine derivatives:

Compound NameStructure TypeMIC (μg/mL) against M. tuberculosisNotable Activities
4-(2,5-Dichloro-benzyloxymethyl)-piperidine HClPiperidine derivativeTBDPotential enzyme modulation
Piperidinothiosemicarbazone derivativesThiosemicarbazone derivative0.5 - 4Strong antimycobacterial activity
1-(2,5-Dichloro-benzyl)-piperazine hydrochloridePiperazine derivativeTBDAntimicrobial and potential anxiolytic

Case Studies

  • Antimycobacterial Activity : A study evaluating various piperidine derivatives found that compounds with similar structures exhibited potent activity against resistant strains of M. tuberculosis. The findings suggest that modifications in the piperidine ring can significantly impact antimicrobial efficacy .
  • Pharmacological Evaluations : In another investigation, researchers assessed the pharmacological profiles of several piperidine derivatives. Results indicated that modifications such as halogen substitutions could enhance biological activity and selectivity towards specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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